An In-depth Technical Guide to 2-Methyl-4-nitrobenzotrifluoride: Synthesis and Properties
An In-depth Technical Guide to 2-Methyl-4-nitrobenzotrifluoride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrobenzotrifluoride is a substituted aromatic compound belonging to the class of nitrobenzotrifluorides. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the chemical reactivity and properties of the molecule, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and properties of 2-Methyl-4-nitrobenzotrifluoride, drawing from available data on its synthesis as part of an isomeric mixture and the characteristics of related isomers. While specific experimental data for the purified compound is limited in publicly accessible literature, this guide consolidates known information to support research and development activities.
Synthesis of 2-Methyl-4-nitrobenzotrifluoride
The primary route for the synthesis of 2-Methyl-4-nitrobenzotrifluoride is through the electrophilic nitration of 2-methylbenzotrifluoride. This reaction typically yields a mixture of isomers, including 2-methyl-3-nitrobenzotrifluoride, 2-methyl-4-nitrobenzotrifluoride, 2-methyl-5-nitrobenzotrifluoride, and 2-methyl-6-nitrobenzotrifluoride. The separation of these isomers can be challenging due to their similar physical properties.
General Experimental Protocol: Nitration of 2-Methylbenzotrifluoride
The following is a generalized experimental protocol for the nitration of a methylbenzotrifluoride, which can be adapted for the synthesis of the isomeric mixture containing 2-Methyl-4-nitrobenzotrifluoride. The precise isomer distribution is dependent on the reaction conditions.
Materials:
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2-Methylbenzotrifluoride
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Fuming nitric acid (90-98%)
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Concentrated sulfuric acid (98%) or oleum
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Ice
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Dichloromethane (or other suitable organic solvent)
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Aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared by the slow addition of the nitric acid to the sulfuric acid.
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Nitration Reaction: 2-Methylbenzotrifluoride is added dropwise to the chilled nitrating mixture while maintaining a low temperature (typically between -5°C and 10°C) to control the exothermic reaction.
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Reaction Monitoring and Quenching: The reaction is stirred at a low temperature for a specified period. Upon completion, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.
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Extraction and Neutralization: The aqueous mixture is extracted with an organic solvent such as dichloromethane. The combined organic layers are then washed with water and a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid.
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Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil, which is a mixture of nitro isomers.
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Purification: The separation of the 2-Methyl-4-nitrobenzotrifluoride isomer from the mixture can be achieved by fractional distillation under reduced pressure or by column chromatography. A patent for a related compound suggests that fractional distillation using a column with a high number of theoretical plates can be effective in separating isomers[1]. Another patent mentions the use of Y-type zeolite for the separation of methylnitrobenzotrifluoride isomers[2].
Chemical and Physical Properties
| Property | Value | Source/Notes |
| Chemical Name | 2-Methyl-4-nitrobenzotrifluoride | IUPAC nomenclature |
| Synonyms | 2-Methyl-4-nitro-1-(trifluoromethyl)benzene | - |
| CAS Number | 1960-52-7 | Chemical Abstracts Service Registry Number |
| Molecular Formula | C₈H₆F₃NO₂ | - |
| Molecular Weight | 205.13 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | Based on the physical state of similar isomers like 2-methyl-3-nitrobenzotrifluoride (liquid) and 4-nitrobenzotrifluoride (solid). |
| Boiling Point | Not experimentally determined. | The boiling point of the related isomer, 2-methyl-3-nitrobenzotrifluoride, is 86 °C at 10 mmHg. The boiling point of 4-nitrobenzotrifluoride is 81-83 °C at 10 mmHg. |
| Melting Point | Not experimentally determined. | The melting point of 4-nitrobenzotrifluoride is 38-40 °C. |
| Solubility | Expected to be insoluble in water. | Aromatic nitro compounds are generally insoluble in water. |
| Spectral Data (¹H NMR) | Not experimentally determined. | For the related 4-nitrobenzotrifluoride, signals are observed in the aromatic region. |
| Spectral Data (¹³C NMR) | Not experimentally determined. | For related nitrobenzotrifluorides, characteristic signals for the trifluoromethyl carbon and aromatic carbons are observed. |
| Spectral Data (¹⁹F NMR) | Not experimentally determined. | The trifluoromethyl group will show a singlet in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the substitution pattern on the aromatic ring. |
| Spectral Data (IR) | Not experimentally determined. | Expected to show characteristic absorption bands for C-F stretching (around 1100-1300 cm⁻¹), aromatic C=C stretching (around 1400-1600 cm⁻¹), and N-O stretching of the nitro group (around 1350 and 1530 cm⁻¹). |
| Spectral Data (MS) | Not experimentally determined. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 205.13 g/mol . |
Logical Relationships in Synthesis
The synthesis of 2-Methyl-4-nitrobenzotrifluoride involves a series of logical steps from starting materials to the final, potentially purified product.
Synthesis Workflow for 2-Methyl-4-nitrobenzotrifluoride
Conclusion
2-Methyl-4-nitrobenzotrifluoride is a valuable chemical intermediate synthesized through the nitration of 2-methylbenzotrifluoride. The synthesis yields an isomeric mixture requiring purification to isolate the desired product. While specific, experimentally verified physical and chemical data for the pure compound are scarce in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug development and other areas of chemical synthesis.
